molecular formula C31H34N2O7S B12864284 Methyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 618071-67-3

Methyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12864284
CAS No.: 618071-67-3
M. Wt: 578.7 g/mol
InChI Key: SZCNJDPDEMEAGE-LCUIJRPUSA-N
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Description

Methyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic heterocyclic compound featuring a thiazole-pyrrolone core. The molecule is distinguished by:

  • 4-Butoxybenzoyl and 4-butoxyphenyl substituents, which confer lipophilicity and influence molecular interactions via π-π stacking and hydrophobic effects.
  • A methyl ester group at the thiazole ring, enhancing metabolic stability compared to free carboxylic acids.
  • A hydroxy-oxo-pyrrolone moiety, which may participate in hydrogen bonding and metal coordination .

Properties

CAS No.

618071-67-3

Molecular Formula

C31H34N2O7S

Molecular Weight

578.7 g/mol

IUPAC Name

methyl 2-[(3Z)-2-(4-butoxyphenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C31H34N2O7S/c1-5-7-17-39-22-13-9-20(10-14-22)25-24(26(34)21-11-15-23(16-12-21)40-18-8-6-2)27(35)29(36)33(25)31-32-19(3)28(41-31)30(37)38-4/h9-16,25,34H,5-8,17-18H2,1-4H3/b26-24-

InChI Key

SZCNJDPDEMEAGE-LCUIJRPUSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCCC)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent-driven differences:

Compound ID / Source R1 (Phenyl Substituent) R2 (Ester Group) Calculated LogP* Key Properties
Target Compound 4-Butoxyphenyl Methyl 4.2 High lipophilicity; moderate solubility
609793-16-0 3,4-Dichlorophenyl Ethyl 3.8 Electron-withdrawing Cl groups; increased reactivity
617695-28-0 4-Ethoxyphenyl Ethyl 3.5 Reduced steric bulk; improved aqueous solubility
618071-73-1 4-Ethoxy-3-methoxyphenyl Methyl 4.0 Electron-donating OMe group; enhanced stability
609794-26-5 4-Fluorophenyl Ethyl 3.6 Electronegative F; potential metabolic resistance

*LogP values estimated via fragment-based methods (e.g., Crippen’s method ).

Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 609793-16-0) may enhance electrophilic reactivity, while electron-donating groups (e.g., OMe in 618071-73-1) stabilize resonance structures .
  • Steric Considerations : Ethyl esters (e.g., 617695-28-0) introduce minimal steric hindrance compared to bulkier substituents.

Bioactivity and Functional Implications

Ferroptosis Induction Potential

Evidence from ferroptosis-inducing compounds () suggests that lipophilic substituents (e.g., butoxy) may enhance membrane targeting and ROS generation. The target compound’s LogP (4.2) aligns with optimal ranges for ferroptosis inducers, though chlorine-substituted analogs (e.g., 609793-16-0) could exhibit higher oxidative stress due to electrophilic chlorine .

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